molecular formula C5H6N6S B1290985 2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine CAS No. 1011408-19-7

2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine

Cat. No.: B1290985
CAS No.: 1011408-19-7
M. Wt: 182.21 g/mol
InChI Key: WRSUZSPLQCGVEU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit inhibitory activity towards thymidine phosphorylase, an enzyme involved in nucleotide metabolism . This interaction is crucial as it can influence the synthesis and degradation of nucleotides, thereby affecting DNA replication and repair processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thymidine phosphorylase can lead to alterations in nucleotide pools, which in turn can affect cell proliferation and apoptosis . Additionally, its impact on gene expression can result in changes in the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibitory activity towards thymidine phosphorylase is a key mechanism, where it binds to the active site of the enzyme, preventing the conversion of thymidine to thymine . This inhibition can lead to a decrease in the availability of thymine, affecting DNA synthesis and repair. Additionally, the compound may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, which can influence its effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of thymidine phosphorylase activity . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth due to its impact on nucleotide metabolism . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. Its interaction with thymidine phosphorylase highlights its role in the synthesis and degradation of nucleotides . Additionally, the compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its accumulation and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine typically involves the reaction of aminotriazole with cyanamide and triethyl orthoformate in methanol. The reaction is carried out in a sealed tube under microwave irradiation at 150°C for 20 minutes . The precipitated product is then filtered, washed with cold methanol, and recrystallized from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale microwave reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or the methylthio group.

    Substitution: The amino group at the 7-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazolo-triazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c1-12-5-9-4-8-2-7-3(6)11(4)10-5/h2H,1H3,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSUZSPLQCGVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=NC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640042
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011408-19-7
Record name 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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